cis-1,2-Dichlorocyclobutane ¹H NMR Spectral Signature Differentiates from trans Isomer via Signal Count
cis-1,2-Dichlorocyclobutane exhibits a characteristically simpler ¹H NMR spectrum compared to its trans counterpart, reflecting its higher molecular symmetry. The cis isomer, possessing an internal plane of symmetry (Cₛ point group), renders the two CH₂ ring protons equivalent and the two CHCl ring protons equivalent, resulting in a total of two distinct proton signals [1]. In contrast, trans-1,2-dichlorocyclobutane, which is chiral and lacks a symmetry plane (C₂ point group), displays four distinct ¹H NMR signals [1]. This difference in signal multiplicity provides a rapid, unambiguous method for verifying isomeric identity and purity.
| Evidence Dimension | Number of ¹H NMR signals |
|---|---|
| Target Compound Data | 2 signals |
| Comparator Or Baseline | trans-1,2-Dichlorocyclobutane: 4 signals |
| Quantified Difference | Factor of 2 difference in signal count |
| Conditions | ¹H NMR spectroscopic analysis in standard deuterated solvent |
Why This Matters
The distinct ¹H NMR signal count enables definitive isomeric identification and purity assessment without requiring chiral shift reagents or complex 2D NMR experiments, reducing analytical burden during procurement qualification.
- [1] Lasne, M.-C. et al. Analyse des spectres de RMN du proton des dichlorocyclobutanes. Journal de Chimie Physique, 1977, 74, 799-804. View Source
